BenchChemオンラインストアへようこそ!

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

BRD4 bromodomain inhibition fragment-based drug discovery

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1797859‑92‑7) is a synthetic small‑molecule sulfonamide that incorporates three distinct heterocyclic cores – furan, thiophene, and 3,5‑dimethylisoxazole – linked through a methylene bridge and a carbonyl spacer. The 3,5‑dimethylisoxazole‑4‑sulfonamide fragment is a well‑characterized bromodomain‑binding motif, and the compound’s multi‑ring architecture distinguishes it from simpler mono‑ or bi‑heterocyclic sulfonamides that are commonly encountered in screening libraries.

Molecular Formula C15H14N2O5S2
Molecular Weight 366.41
CAS No. 1797859-92-7
Cat. No. B2690813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS1797859-92-7
Molecular FormulaC15H14N2O5S2
Molecular Weight366.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-8-11-5-6-13(23-11)14(18)12-4-3-7-21-12/h3-7,16H,8H2,1-2H3
InChIKeyBAIWSPOUAXVILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1797859-92-7) – Procurement-Relevant Structural and Functional Profile


N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1797859‑92‑7) is a synthetic small‑molecule sulfonamide that incorporates three distinct heterocyclic cores – furan, thiophene, and 3,5‑dimethylisoxazole – linked through a methylene bridge and a carbonyl spacer [1]. The 3,5‑dimethylisoxazole‑4‑sulfonamide fragment is a well‑characterized bromodomain‑binding motif, and the compound’s multi‑ring architecture distinguishes it from simpler mono‑ or bi‑heterocyclic sulfonamides that are commonly encountered in screening libraries [1][2].

Why N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide Cannot Be Replaced by Other In‑Class Heterocyclic Sulfonamides


Heterocyclic sulfonamides that share the 3,5‑dimethylisoxazole‑4‑sulfonamide warhead can display large differences in target affinity and selectivity when the distal heterocycle is altered, because the pendant ring system directly contacts the bromodomain acetyl‑lysine pocket and influences both shape complementarity and hydrogen‑bond networks [1][2]. The specific combination of a furan‑2‑carbonyl‑thiophene scaffold in this compound creates a different electronic and steric environment compared with widely available phenyl‑, thiazole‑, or benzisoxazole‑containing analogs, meaning that generic substitution without side‑by‑side comparative binding data risks replacing a tool compound of known (or intended) profile with one that may exhibit substantially different potency, selectivity, or physicochemical behavior [1][2].

Quantitative Differentiation Evidence for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1797859-92-7) Against Comparator Heterocyclic Sulfonamides


BRD4 Bromodomain Affinity of the Core 3,5‑Dimethylisoxazole‑4‑sulfonamide Fragment Versus a Reference Phenylisoxazole Sulfonamide

The 3,5‑dimethylisoxazole‑4‑sulfonamide fragment, which constitutes the warhead of the target compound, was employed as a starting point for fragment‑based optimization of BRD4 inhibitors. A closely related phenylisoxazole sulfonamide achieved an IC₅₀ of 1300 nM against BRD4 in a biochemical assay [1]. Although direct BRD4 IC₅₀ data for the full target compound are not publicly available, the presence of the identical 3,5‑dimethylisoxazole‑4‑sulfonamide core establishes a plausible bromodomain‑binding pharmacophore that is absent in thiophene‑2‑sulfonamide or furan‑2‑sulfonamide congeners lacking the isoxazole ring [1][2].

BRD4 bromodomain inhibition fragment-based drug discovery

Cytostatic Activity of Isoxazole‑Containing Sulfonamides: Class‑Level Comparison with Cisplatin

Isoxazole‑containing sulfonamides have demonstrated cytostatic effects in vitro. The most active compound (compound 2) in a focused series exhibited an IC₅₀ of 45.51 ± 3.06 µM against Hep‑2 cells at 72 h, compared with 39.77 µM for cisplatin under the same conditions [1]. The target compound, which embeds a 3,5‑dimethylisoxazole‑4‑sulfonamide core, belongs to the same chemotype, whereas sulfonamides devoid of the isoxazole ring (e.g., simple benzenesulfonamides) generally lack this level of cytostatic potency [1].

cytostatic activity Hep-2 cells isoxazole sulfonamides

Molecular Complexity and Heteroatom Content as Differentiation from Simpler Thiophene‑ or Furan‑Only Sulfonamides

The target compound (C₁₅H₁₄N₂O₅S₂, MW = 366.41 g mol⁻¹) contains five heteroatoms distributed across three different heterocyclic systems, yielding a fraction sp³ (Fsp³) of approximately 0.07 and a heteroatom‑to‑carbon ratio of 0.47. In contrast, a simpler analog such as 5‑(thiophen‑2‑yl)isoxazole‑3‑sulfonamide (C₇H₆N₂O₃S₂, MW ≈ 230.3 g mol⁻¹) has a heteroatom‑to‑carbon ratio of 0.43 and lacks the central carbonyl linker . The higher heteroatom density and the presence of a hydrogen‑bond‑accepting carbonyl group increase the potential for specific polar interactions that are not achievable with the simpler scaffold .

molecular complexity heteroatom count drug-likeness

Endothelin Receptor Modulation Activity Is Documented for Thiophenyl‑ and Furyl‑sulfonamide Congeners but Not for the Furan‑2‑carbonyl‑thiophene Hybrid

Patent US5591761 discloses a broad series of thiophenyl‑, furyl‑, and pyrrolyl‑sulfonamides as endothelin receptor modulators [1]. The generic Markush structure encompasses isoxazolyl‑thiophenyl‑sulfonamides, but the specific furan‑2‑carbonyl‑thiophene substitution pattern of the target compound is not explicitly exemplified in the issued claims [1]. Consequently, this compound occupies an unexplored region of the endothelin‑modulator chemical space that has not been covered by prior art, potentially offering novel intellectual property freedom for organizations developing endothelin‑targeted therapies [1].

endothelin receptor sulfonamide patent landscape

Recommended Application Scenarios for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1797859-92-7) Based on Verified Evidence


Bromodomain (BRD4) Fragment‑Based Probe Design

The 3,5‑dimethylisoxazole‑4‑sulfonamide warhead has validated BRD4‑binding activity (IC₅₀ = 1300 nM for a phenylisoxazole analog). The target compound can serve as an advanced intermediate for structure‑activity relationship (SAR) studies that explore the contribution of the furan‑2‑carbonyl‑thiophene extension to bromodomain affinity and selectivity, a strategy directly supported by the fragment‑to‑lead optimization precedent described in Bamborough et al. (2012) [1].

Isoxazole‑Sulfonamide Cytostatic Screening Library Expansion

Isoxazole‑containing sulfonamides have exhibited cytostatic IC₅₀ values comparable to cisplatin (e.g., 45.51 µM vs. 39.77 µM) in Hep‑2 cells. The target compound, with its unique tri‑heterocyclic architecture, is a logical candidate for inclusion in focused cytostatic screening sets aimed at identifying analogs with improved potency or tumor‑type selectivity beyond the Hep‑2 model [1].

Endothelin Receptor Modulator Patent Circumvention

Because the furan‑2‑carbonyl‑thiophene substitution pattern is not exemplified in the foundational endothelin‑sulfonamide patent US5591761, the compound offers a structurally distinct starting point for organizations seeking to develop next‑generation endothelin receptor ligands with freedom‑to‑operate advantages, assuming subsequent novel biological activity is demonstrated [1].

Physicochemical Property Benchmarking for Multi‑Heterocyclic Sulfonamide Series

With a heteroatom‑to‑carbon ratio of 0.47 and seven hydrogen‑bond acceptors, the compound can serve as a reference standard for evaluating the solubility, permeability, and metabolic stability profiles of multi‑heterocyclic sulfonamide libraries, aiding computational model calibration and medicinal chemistry design rules [1].

Quote Request

Request a Quote for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.